Anti-Proliferative Activity Against B16-F10 Melanoma Cells: Rank-Order Potency Within the Urea/Thiourea Series
In the Li et al. (2012) study, 22 urea and thiourea derivatives were evaluated for inhibition of B16-F10 melanoma cell growth. The target compound is one of the 22 congeners; its IC50 can be directly compared with the most potent compound 6b (IC50 = 0.33 µM) and the weaker analogs (many >100 µM) from the same assay [1]. The anti‑proliferative effect was mechanistically linked to inhibition of ERK1/2 phosphorylation, providing a pharmacodynamic readout that distinguishes active from inactive analogs [1].
| Evidence Dimension | Anti‑proliferative activity (IC50) against B16-F10 melanoma cells |
|---|---|
| Target Compound Data | Exact IC50 value for 1‑(2,3‑dimethoxyphenyl)‑3‑(1‑(thiophen‑2‑yl)propan‑2‑yl)urea was reported in the original paper (full text required for the precise number; the compound is a member of the 1a–11a or 1b–11b series that showed activity in the sub‑micromolar to low micromolar range according to the SAR discussion) [1]. |
| Comparator Or Baseline | Compound 6b (most potent): IC50 = 0.33 µM; many other congeners: IC50 > 100 µM [1]. |
| Quantified Difference | Activity span within the series exceeds 300‑fold; the target compound occupies a defined position in the SAR landscape (exact fold difference vs. 6b and vs. the weakest analogs requires consultation of the full‑text data table) [1]. |
| Conditions | B16-F10 murine melanoma cell line; MTT assay; 48–72 h exposure [1]. |
Why This Matters
Knowing the compound's relative potency ranking within a head‑to‑head series allows researchers to select the specific structural probe needed for SAR‑guided lead optimization or kinase‑target engagement studies.
- [1] Li QS, et al. Synthesis and biological evaluation of novel N,N'-disubstituted urea and thiourea derivatives as potential anti-melanoma agents. J Enzyme Inhib Med Chem. 2012 Oct;27(5):708-14. PMID: 21985377. View Source
